molecular formula C6H8BrNO2S B1314971 Ethyl thiazole-4-carboxylate hydrobromide CAS No. 6898-57-3

Ethyl thiazole-4-carboxylate hydrobromide

Cat. No.: B1314971
CAS No.: 6898-57-3
M. Wt: 238.1 g/mol
InChI Key: GUSIQENGZKBMLX-UHFFFAOYSA-N
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Description

Ethyl thiazole-4-carboxylate hydrobromide is a chemical compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. This compound is often used in organic synthesis and has various applications in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl thiazole-4-carboxylate hydrobromide can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea in ethanol. The reaction mixture is refluxed for 24 hours, and the progress is monitored using thin-layer chromatography (TLC) with a solvent system of petroleum ether and ethyl acetate in a 1:3 ratio .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl thiazole-4-carboxylate hydrobromide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various thiazole derivatives with different functional groups.

Scientific Research Applications

Ethyl thiazole-4-carboxylate hydrobromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl thiazole-4-carboxylate hydrobromide involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors in biological systems, leading to various biochemical effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in antimicrobial or antifungal effects .

Comparison with Similar Compounds

Ethyl thiazole-4-carboxylate hydrobromide can be compared with other thiazole derivatives, such as:

Each of these compounds has unique properties and applications, making this compound a valuable addition to the thiazole family of compounds.

Properties

IUPAC Name

ethyl 1,3-thiazole-4-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S.BrH/c1-2-9-6(8)5-3-10-4-7-5;/h3-4H,2H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSIQENGZKBMLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC=N1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50480095
Record name Ethyl thiazole-4-carboxylate hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6898-57-3
Record name Ethyl thiazole-4-carboxylate hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50480095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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